Cas no 1096836-49-5 (1-Propylpyrrolidin-3-amine)

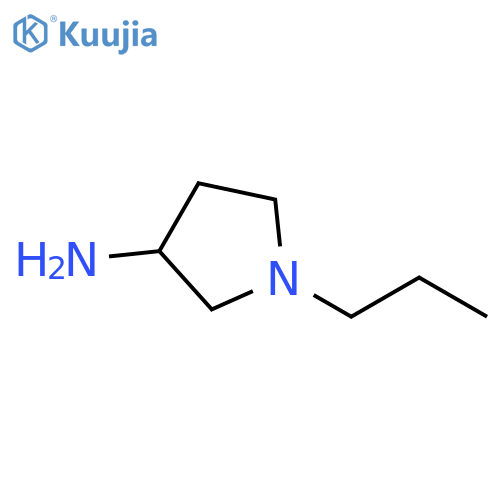

1-Propylpyrrolidin-3-amine structure

商品名:1-Propylpyrrolidin-3-amine

CAS番号:1096836-49-5

MF:C7H16N2

メガワット:128.215341567993

MDL:MFCD11640886

CID:4571673

PubChem ID:23396940

1-Propylpyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-Propyl-3-pyrrolidinamine

- 3-Pyrrolidinamine, 1-propyl-

- 1-Propylpyrrolidin-3-amine

-

- MDL: MFCD11640886

- インチ: 1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3

- InChIKey: QQBSLNKWDXZLKL-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)CCC(N)C1

1-Propylpyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-248325-5.0g |

1-propylpyrrolidin-3-amine |

1096836-49-5 | 95% | 5.0g |

$939.0 | 2024-06-19 | |

| Enamine | EN300-248325-10.0g |

1-propylpyrrolidin-3-amine |

1096836-49-5 | 95% | 10.0g |

$1392.0 | 2024-06-19 | |

| abcr | AB293861-5 g |

1-Propyl-3-pyrrolidinamine; 95% |

1096836-49-5 | 5g |

€1,321.00 | 2022-06-11 | ||

| TRC | B523743-250mg |

1-Propylpyrrolidin-3-amine |

1096836-49-5 | 250mg |

$ 340.00 | 2022-06-07 | ||

| Fluorochem | 313137-1g |

1-propyl-3-pyrrolidinamine |

1096836-49-5 | 95.0% | 1g |

£400.00 | 2023-04-25 | |

| Enamine | EN300-248325-0.05g |

1-propylpyrrolidin-3-amine |

1096836-49-5 | 95% | 0.05g |

$76.0 | 2024-06-19 | |

| Enamine | EN300-248325-0.1g |

1-propylpyrrolidin-3-amine |

1096836-49-5 | 95% | 0.1g |

$112.0 | 2024-06-19 | |

| Enamine | EN300-248325-1.0g |

1-propylpyrrolidin-3-amine |

1096836-49-5 | 95% | 1.0g |

$323.0 | 2024-06-19 | |

| Enamine | EN300-248325-0.25g |

1-propylpyrrolidin-3-amine |

1096836-49-5 | 95% | 0.25g |

$160.0 | 2024-06-19 | |

| Fluorochem | 313137-10g |

1-propyl-3-pyrrolidinamine |

1096836-49-5 | 95.0% | 10g |

£2598.00 | 2023-04-25 |

1-Propylpyrrolidin-3-amine 関連文献

-

Jie Zhou,Ming Ji,Haiping Yao,Ran Cao,Hailong Zhao,Xiaoyu Wang,Xiaoguang Chen,Bailing Xu Org. Biomol. Chem. 2018 16 3189

1096836-49-5 (1-Propylpyrrolidin-3-amine) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1096836-49-5)1-Propylpyrrolidin-3-amine

清らかである:99%

はかる:1g

価格 ($):284.0